molecular formula C27H29ClN4O3S3 B2712099 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride CAS No. 1215595-29-1

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride

Katalognummer: B2712099
CAS-Nummer: 1215595-29-1
Molekulargewicht: 589.18
InChI-Schlüssel: CJZXYCNSSBMCJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride is a synthetic small-molecule inhibitor targeting apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in DNA base excision repair (BER). APE1 overexpression in cancers, particularly gliomas, is linked to resistance against alkylating agents and radiotherapy . This compound features a benzo[d]thiazole moiety fused to a tetrahydrothieno[2,3-c]pyridine core, substituted with a methyl group at position 6 and a sulfonamide-linked benzamide at position 2. The hydrochloride salt enhances solubility for preclinical evaluation .

Eigenschaften

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-piperidin-1-ylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3S3.ClH/c1-30-16-13-20-23(17-30)36-27(24(20)26-28-21-7-3-4-8-22(21)35-26)29-25(32)18-9-11-19(12-10-18)37(33,34)31-14-5-2-6-15-31;/h3-4,7-12H,2,5-6,13-17H2,1H3,(H,29,32);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZXYCNSSBMCJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCCC6.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride is a complex compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C24H22ClN3O2S2C_{24}H_{22}ClN_3O_2S_2, with a molecular weight of 484.03 g/mol. Its structure features a benzothiazole moiety linked to a tetrahydrothieno-pyridine and a piperidine sulfonamide, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC24H22ClN3O2S2
Molecular Weight484.03 g/mol
Purity≥ 95%

The compound exhibits a multifaceted mechanism of action primarily through inhibition of specific enzyme targets involved in various biochemical pathways. Recent studies suggest that it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. The interaction with AChE was characterized using computational docking studies that revealed significant binding affinities and interaction energies.

Key Findings:

  • AChE Inhibition : The compound demonstrated competitive inhibition against AChE, with binding interactions involving critical residues within the active site.
  • Molecular Interactions : Notable π–π stacking interactions and hydrogen bonds were observed between the compound and amino acid residues such as Trp286 and His447, enhancing its inhibitory effect .

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The antimicrobial efficacy suggests potential applications in treating infections caused by resistant strains.

Anticancer Properties

Preliminary investigations into the anticancer activity of the compound have indicated cytotoxic effects against various cancer cell lines. The IC50 values were assessed using standard MTT assays.

Cancer Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

These results indicate that the compound may induce apoptosis through the activation of intrinsic pathways, potentially involving mitochondrial dysfunction.

Case Studies

  • Neuroprotective Effects : A study focused on the neuroprotective properties of the compound in models of neurodegeneration showed significant reductions in neuronal cell death induced by oxidative stress. The results suggest its potential use in neurodegenerative diseases like Alzheimer's .
  • Inflammatory Response Modulation : Research demonstrated that the compound could modulate inflammatory pathways by inhibiting pro-inflammatory cytokine release in macrophage cultures. This effect was attributed to its ability to downregulate NF-kB signaling pathways .

Wissenschaftliche Forschungsanwendungen

The compound N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride has garnered attention in scientific research due to its potential applications in various fields, particularly in cancer therapy and DNA repair mechanisms. This article explores its applications, supported by case studies and data tables summarizing relevant research findings.

Structural Representation

The compound features a complex structure that includes a benzothiazole moiety and a tetrahydrothieno[2,3-c]pyridine core, which are crucial for its biological activity.

Cancer Therapy

The compound has been identified as a potential inhibitor of the APE1 (apurinic/apyrimidinic endonuclease 1) protein, which plays a significant role in DNA repair and redox signaling. APE1 is often overexpressed in various cancers, contributing to tumor survival and resistance to chemotherapy.

Case Study: Targeting APE1 in Cancer Treatment

A study demonstrated that inhibiting APE1 could sensitize cancer cells to chemotherapeutic agents. Specifically, the compound was shown to enhance the effectiveness of platinum-based drugs in triple-negative breast cancer cell lines by disrupting APE1's redox function and promoting apoptosis in resistant cell populations .

DNA Repair Mechanisms

The multifunctional role of APE1 in base excision repair (BER) highlights the compound's relevance in restoring genomic integrity. By targeting APE1's activity, the compound can potentially improve the efficacy of DNA-damaging agents used in cancer therapies.

Data Table: Role of APE1 Inhibitors

Study Cancer Type Inhibitor Used Outcome
Xie et al., 2020Triple-Negative Breast CancerN-(3-(benzo[d]thiazol-2-yl)-...Increased sensitivity to platinum compounds
Cardoso et al., 2023Pancreatic Ductal AdenocarcinomaAPX3330 (APE1 inhibitor)Enhanced inhibition of tumor growth through STAT3 blockade

Synthetic Lethality Approaches

Research indicates that combining APE1 inhibitors with metabolic pathway regulators may create synthetic lethality effects. This strategy could lead to improved treatment responses in cancers characterized by specific genetic alterations.

Example Research Findings

In myeloid leukemia models, APE1 inhibition was found to synergize with retinoic acid treatment, leading to differentiation and apoptosis of drug-resistant leukemia cells . This suggests that the compound may be effective not only as a standalone treatment but also as part of combination therapies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural and Functional Analogs

Structural Analog: N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3)

Key Differences :

  • Substituent at Position 6 : The target compound has a methyl group , whereas Compound 3 () features a bulkier isopropyl group . This difference may influence steric interactions with APE1’s active site.

Pharmacokinetics :

  • While Compound 3 demonstrates favorable brain exposure in mice, the target compound’s hydrochloride salt and sulfonamide group may improve plasma stability and tissue penetration, though direct data are pending .
Comparison of NMR Profiling with Related Scaffolds

highlights the utility of NMR chemical shift analysis (e.g., regions A and B in Figure 6) to deduce substituent effects. For the target compound:

  • Regions of Interest: Similar to Rapa analogs (), the benzo[d]thiazole and tetrahydrothieno[2,3-c]pyridine core produce consistent chemical shifts (δ 7.2–8.1 ppm for aromatic protons).
  • Substituent Impact : The methyl group at position 6 causes minimal shift perturbation (δ ~1.2 ppm), while the piperidin-1-ylsulfonyl group introduces distinct deshielding in region B (δ 2.8–3.5 ppm), indicative of altered electronic environments .
Functional Comparison with APE1-Targeting Therapeutics

APE1 Activity in Gliomas :

  • Elevated APE1 activity in high-grade gliomas (3.5-fold higher than low-grade; P ≤ 4.0 × 10⁻⁵ ) correlates with therapeutic resistance . The target compound’s efficacy in glioma models remains unstudied, but structural analogs like Compound 3 show promise in overcoming this resistance .

Mechanistic Divergence from Non-competitive Inhibitors:

  • Unlike redox-active APE1 inhibitors (e.g., E3330), the target compound likely acts as a competitive inhibitor by mimicking the DNA substrate, as suggested by its benzo[d]thiazole motif, which mimics abasic site interactions .

Research Implications and Unresolved Questions

  • Further molecular docking studies are needed .
  • Clinical Relevance : The compound’s ability to penetrate the blood-brain barrier (suggested by its analog’s performance) could address APE1-driven resistance in glioblastoma .
  • Lumping Strategy Considerations : As per , lumping this compound with other APE1 inhibitors requires caution due to its unique sulfonamide moiety, which may confer distinct reaction pathways .

Q & A

Q. What are the primary synthetic strategies for this compound, and how can its purity be validated?

The compound is synthesized via multi-step organic reactions, including condensation of benzo[d]thiazole and tetrahydrothieno[2,3-c]pyridine precursors, followed by sulfonylation and piperidine substitution. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy. Key NMR signals include the methyl group (δ ~1.2 ppm for CH3), aromatic protons (δ 7.2–8.5 ppm), and sulfonyl group resonance (δ ~3.5 ppm for piperidinyl protons) .

Q. How does this compound inhibit APE1 endonuclease activity, and what assays confirm this mechanism?

The compound competitively inhibits APE1 by binding to its active site, disrupting base excision repair (BER). Confirmation assays include:

  • Fluorometric AP-site incision assays using purified APE1 and fluorescently labeled DNA substrates.
  • Cell-based sensitization studies with alkylating agents (e.g., methyl methanesulfonate, MMS). A 2–3-fold increase in cytotoxicity in HeLa cells treated with MMS + inhibitor (10 µM) validates target engagement .

Q. What pharmacokinetic parameters are critical for in vivo studies?

Key parameters include:

  • Plasma exposure : AUC0–24h > 5000 ng·h/mL in mice after intraperitoneal administration (10 mg/kg).
  • Brain penetration : Brain-to-plasma ratio > 0.3, confirmed via LC-MS/MS analysis .

Advanced Research Questions

Q. How can structural modifications optimize APE1 inhibition while maintaining metabolic stability?

Structure-activity relationship (SAR) studies suggest:

  • Piperidinylsulfonyl group : Essential for binding affinity (Ki = 8.2 µM). Replacement with smaller substituents (e.g., methyl) reduces activity by >50%.
  • Methyl group on tetrahydrothienopyridine : Enhances metabolic stability (t1/2 > 4 hours in liver microsomes). Demethylation analogs show rapid clearance .
  • Benzo[d]thiazole moiety : Critical for π-π stacking with APE1’s hydrophobic pocket. Modifications here require molecular dynamics simulations to assess binding energy changes .

Q. How should experimental designs address contradictions in cisplatin sensitization data?

In Poletto et al. (2014), APE1 inhibition failed to sensitize cells to cisplatin but enhanced MMS efficacy. To resolve this:

  • Mechanistic divergence : Cisplatin primarily forms intrastrand crosslinks repaired by nucleotide excision repair (NER), not BER. Use siRNA knockdown of APE1/NER components (e.g., ERCC1) to isolate pathways.
  • Dosage optimization : Test higher inhibitor concentrations (20–50 µM) in cisplatin-resistant cell lines (e.g., A549) with prolonged exposure (48–72 hours) .

Q. What statistical and computational tools improve reaction yield optimization for scaled synthesis?

Bayesian optimization algorithms outperform traditional trial-and-error methods. For example:

  • Variables : Temperature (60–100°C), solvent polarity (DMF vs. DMSO), and catalyst loading (0.5–2.0 mol%).
  • Output : Maximize yield (target >70%) using a response surface model. A recent study achieved 82% yield in 15 iterations via this approach .

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling guide dosing regimens in tumor xenografts?

  • Compartmental modeling : Fit plasma and tumor concentration data to a two-compartment model.
  • Efficacy metrics : Corrogate tumor growth inhibition (TGI) with APE1 activity suppression (IC90 = 15 µM in tissue). A q.d. dosing regimen (10 mg/kg, i.p.) achieves sustained target coverage .

Notes

  • Methodological answers emphasize experimental protocols, statistical tools, and structural analysis techniques.
  • Advanced questions integrate contradictions in existing data and computational modeling to guide hypothesis-driven research.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.